N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine
Description
Historical Context of 1,3,4-Thiadiazole Research
The chemistry of 1,3,4-thiadiazoles traces its origins to the late 19th century, with Bush’s pioneering work in 1894 involving the reaction of hydrazine sulfate and carbon disulfide in an alcoholic potassium hydroxide solution. This foundational methodology established the basis for subsequent synthetic innovations. Early 20th-century research expanded the repertoire of synthetic routes, including cyclization reactions of thiosemicarbazides and acylhydrazines.
A significant advancement occurred with the development of the Hurd-Mori reaction, which employed hydrazines and thiocarbamoyl chlorides to yield 2-amino-1,3,4-thiadiazoles. Modern protocols, such as solid-phase synthesis and microwave-assisted cyclization, have further refined the efficiency and diversity of thiadiazole derivatives. The compound N-ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine exemplifies the application of these evolved methodologies, particularly via S-benzylation of 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
Significance of 1,3,4-Thiadiazoles in Medicinal Chemistry
1,3,4-Thiadiazoles exhibit broad-spectrum biological activities, underpinned by their ability to participate in hydrogen bonding and π-π interactions. Key pharmacological applications include:
- Antimicrobial Activity : Thiadiazole derivatives demonstrate moderate to potent effects against bacterial pathogens. For instance, Cu(II) and Zn(II) complexes of 1,3,4-thiadiazoles exhibit synergistic antibacterial activity with kanamycin, reducing the minimal inhibitory concentration (MIC) of the antibiotic by 50%.
- Anticancer Potential : Recent studies highlight disubstituted thiadiazoles with IC~50~ values as low as 2.79 µM against lung (A549) and ovarian (SKOV-3) cancer cell lines. Fluorobenzyl-substituted derivatives, such as compound 1h , show particular efficacy.
- Neuroprotective Effects : Thiadiazoles act as acetylcholinesterase (AChE) inhibitors, with IC~50~ values comparable to rivastigmine, a standard Alzheimer’s therapy.
Table 1: Biological Activities of Select 1,3,4-Thiadiazole Derivatives
Pharmacophoric Importance of this compound
The pharmacological profile of This compound (CAS: 1537815-80-7) arises from its distinct substituents:
- N-Ethyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration for central nervous system targets.
- p-Tolyl Moiety : The electron-donating methyl group on the phenyl ring augments π-stacking interactions with aromatic residues in enzyme active sites.
Comparative studies of structurally analogous compounds, such as 5-(4-fluorophenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine (CID 5270828), reveal that halogen substitution at the para position modulates electronic properties but may reduce bioavailability due to increased polarity.
Position within the Thiadiazole Family of Compounds
This compound belongs to the 2-aminothiadiazole subclass, distinguished by an amine group at position 2 of the heterocycle. This structural feature is critical for:
- Metal Chelation : The lone pair on the amine nitrogen facilitates coordination with transition metals, as seen in bioactive Cu(II) and Zn(II) complexes.
- Hydrogen Bond Donation : The amine group serves as a hydrogen bond donor, enhancing interactions with biological targets like AChE.
Table 2: Structural Comparison of 2-Aminothiadiazole Derivatives
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-3-12-11-14-13-10(15-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVFCJCTSHHUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolylhydrazine with ethyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Key Observations
- Role of p-Tolyl Group : The p-tolyl group in this compound may enhance lipophilicity and stabilize aromatic interactions in target binding pockets, similar to its role in TNF-α inhibitors .
- N2 Substitution : The ethyl group at N2 likely improves metabolic stability compared to unsubstituted or Schiff base analogs .
- Biological Activity Gaps: While analogs with 4-chloroquinoline (COVID-19 inhibition) or benzylidene (antifungal) substituents show defined activities, the target compound’s bioactivity remains underexplored.
ADMET Predictions
Biological Activity
N-Ethyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiadiazole ring substituted with an ethyl group and a p-tolyl group. The synthesis typically involves the reaction of thiadiazole derivatives with various amines under specific conditions to yield the desired product. The characterization is usually performed using spectroscopic techniques such as NMR and IR spectroscopy.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal strains .
- Anticancer Properties : Several studies have indicated that thiadiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Antimicrobial Activity
Table 1 summarizes the antimicrobial efficacy of various thiadiazole derivatives compared to standard antibiotics:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 32.6 | Antibacterial |
| Itraconazole | 47.5 | Antifungal |
| Streptomycin | 25.0 | Antibacterial |
| Fluconazole | 20.0 | Antifungal |
The above data indicates that this compound demonstrates potent antimicrobial activity comparable to established drugs.
Anticancer Studies
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that this compound can inhibit cell proliferation effectively. The mechanism involves the activation of apoptotic pathways:
- Caspase Inhibition : The compound has been shown to downregulate caspase-3 and caspase-9 activities, which are critical in the apoptosis process. For example, a study indicated that at a concentration of 69.77 ng/mL for caspase-3 and 17.58 ng/mL for caspase-9 were observed in treated cells compared to controls .
Anti-inflammatory Mechanism
The anti-inflammatory potential of thiadiazoles has been attributed to their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was demonstrated in an experimental model where treated rats showed reduced tissue damage following renal ischemia/reperfusion injury .
Case Studies
Several case studies have highlighted the therapeutic potential of thiadiazoles:
- Renal Protection Study : A study involving N-acetylcysteine as a reference showed that thiadiazole derivatives significantly reduced renal damage markers in ischemic models .
- Cancer Cell Line Evaluation : In studies with MCF-7 and HepG2 cells, this compound exhibited enhanced cytotoxicity when combined with conventional chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
